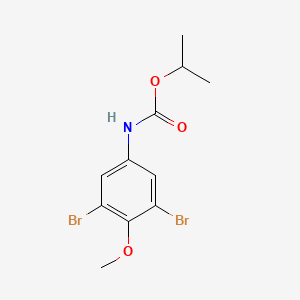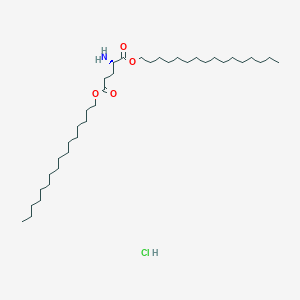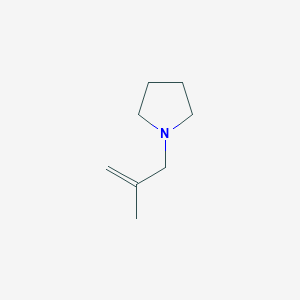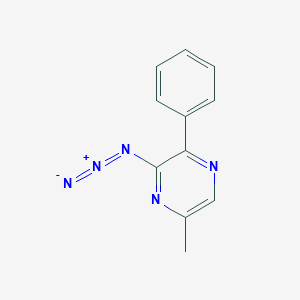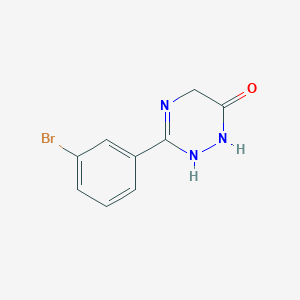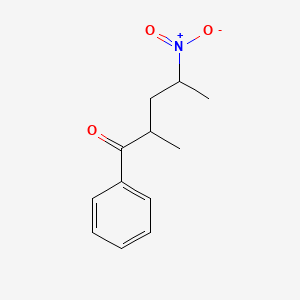
2-Methyl-4-nitro-1-phenylpentan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-4-nitro-1-phenylpentan-1-one is an organic compound with the molecular formula C12H15NO3 It is a nitro ketone, characterized by the presence of a nitro group (-NO2) and a ketone group (C=O) within its structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-4-nitro-1-phenylpentan-1-one typically involves the nitration of 2-Methyl-1-phenylpentan-1-one. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to avoid over-nitration or decomposition of the product.
Industrial Production Methods: Industrial production of this compound may involve a continuous flow nitration process, where the reactants are continuously fed into a reactor and the product is continuously removed. This method ensures better control over reaction conditions and higher yields.
Types of Reactions:
Oxidation: The nitro group in this compound can undergo reduction to form amines. Common reducing agents include hydrogen gas in the presence of a metal catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Reduction: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The nitro group can be substituted by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen gas with a palladium catalyst.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols.
Major Products Formed:
Reduction of Nitro Group: 2-Methyl-4-amino-1-phenylpentan-1-one.
Reduction of Ketone Group: 2-Methyl-4-nitro-1-phenylpentanol.
Aplicaciones Científicas De Investigación
2-Methyl-4-nitro-1-phenylpentan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Methyl-4-nitro-1-phenylpentan-1-one largely depends on its chemical structure. The nitro group can participate in redox reactions, while the ketone group can undergo nucleophilic addition reactions. These functional groups allow the compound to interact with various molecular targets, potentially affecting biological pathways and processes.
Comparación Con Compuestos Similares
4-Methyl-1-phenylpentan-1-one: Lacks the nitro group, making it less reactive in redox reactions.
2-Methyl-4-amino-1-phenylpentan-1-one: The amino group makes it more reactive in nucleophilic substitution reactions.
Propiedades
Número CAS |
83188-07-2 |
|---|---|
Fórmula molecular |
C12H15NO3 |
Peso molecular |
221.25 g/mol |
Nombre IUPAC |
2-methyl-4-nitro-1-phenylpentan-1-one |
InChI |
InChI=1S/C12H15NO3/c1-9(8-10(2)13(15)16)12(14)11-6-4-3-5-7-11/h3-7,9-10H,8H2,1-2H3 |
Clave InChI |
OOWOMAODPRNXDI-UHFFFAOYSA-N |
SMILES canónico |
CC(CC(C)[N+](=O)[O-])C(=O)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


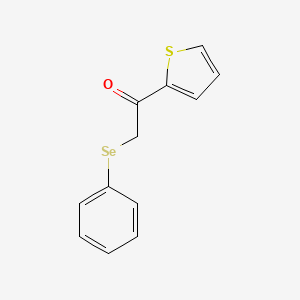
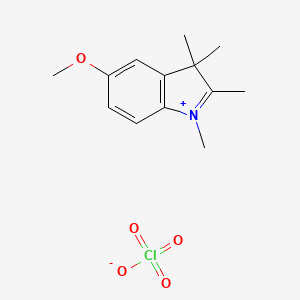
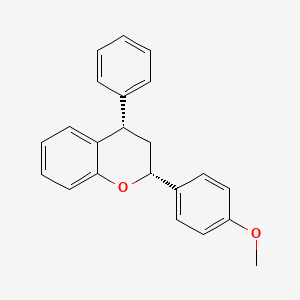
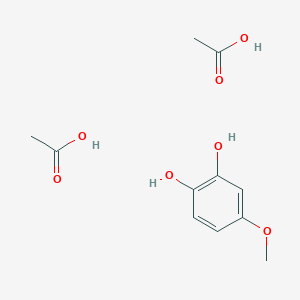
![1,1',1'',1''',1'''',1'''''-[Benzene-1,2,3,4,5,6-hexaylhexakis(oxy)]hexabenzene](/img/structure/B14406544.png)
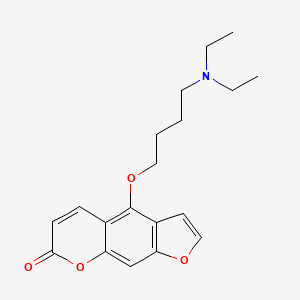
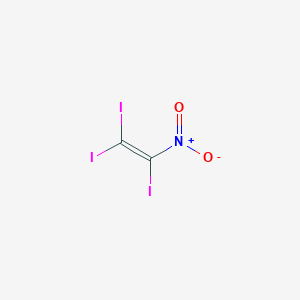
![2-[2-(Pyridin-4-yl)ethyl]decahydropyrazino[1,2-a]azepine](/img/structure/B14406576.png)
